molecular formula C13H19BrN2O7 B606370 Bromoacetamido-PEG2-NHS ester CAS No. 1353011-78-5

Bromoacetamido-PEG2-NHS ester

Cat. No.: B606370
CAS No.: 1353011-78-5
M. Wt: 395.21
InChI Key: HDIXVXMKIWXBFA-UHFFFAOYSA-N
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Description

Bromoacetamido-PEG2-NHS ester is a PEG derivative containing a bromide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of this compound involves the use of a bromide group and an NHS ester . The bromide group acts as a good leaving group for nucleophilic substitution reactions . The NHS ester is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of this compound is C13H19BrN2O7 . It has a molecular weight of 395.2 g/mol .


Chemical Reactions Analysis

The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 395.2 g/mol . It has a molecular formula of C13H19BrN2O7 . The compound is a liquid in its physical form .

Scientific Research Applications

Bioactive Hydrogels

Bromoacetamido-PEG2-NHS ester is utilized in the formation of bioactive hydrogels. These hydrogels have the advantage of being highly tunable and resist protein adsorption and cell adhesion, which is crucial for controlled bioactivity. This property makes them suitable for regenerative medicine and drug delivery applications. (Browning et al., 2013).

PEGylation in Biopharmaceuticals

PEGylation, the process of covalently bonding PEG to peptides or proteins, is enhanced using derivatives like this compound. This process improves bioavailability and reduces immunogenicity, which is particularly beneficial in the pharmaceutical and cosmetic industries. (Crafts et al., 2016).

Injectable Hydrogels for Biomedical Applications

This compound contributes to the development of injectable hydrogels with dual redox responsiveness. These hydrogels can be used for drug delivery and stimuli-responsive drug release, which are vital in various biomedical fields. (Gong et al., 2017).

Treatment of Myopia

In the treatment of myopia, derivatives of PEG, like this compound, are used to improve the biomechanical properties and resistance to degradation of scleral collagen, demonstrating potential in controlling the progression of myopia. (Wang et al., 2021).

Carrier for Immunoglobulin-Based Therapeutics

In the creation of red blood cell carriers for therapeutic immunoglobulins, this compound is used to facilitate the display of antibodies on the surface of red blood cells. This application is significant in enhancing the efficacy and lifetime of immunoglobulin-based therapeutics while minimizing side effects. (Ji et al., 2019).

Hydrogel Formation and Cell Encapsulation

This compound aids in the formation of hydrogels through a native chemical ligation process, which is beneficial for in-vitro cell encapsulation and in-vivo applications such as wound healing, tissue repair, and drug delivery. (Strehin et al., 2013).

Reaction Kinetics with Proteins

The compound's interaction with proteins, like bovine lactoferrin, has been studied to understand the reaction kinetics of PEGylation processes at various pH levels. This research is crucial for optimizing conditions for effective PEGylation. (Nojima et al., 2009).

Mechanism of Action

Target of Action

The primary targets of Bromoacetamido-PEG2-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and cellular communication.

Mode of Action

this compound interacts with its targets through a process known as nucleophilic substitution reactions . The bromide (Br) present in the compound serves as a good leaving group, facilitating these reactions. The NHS ester in the compound is used to label the primary amines of proteins and other amine-containing molecules .

Future Directions

Bromoacetamido-PEG2-NHS ester is a highly versatile and valuable compound in drug research and development due to its unique combination of functional groups . Its use as a linker molecule for drug conjugation provides a promising strategy for targeted drug delivery and personalized medicine .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O7/c14-9-10(17)15-4-6-22-8-7-21-5-3-13(20)23-16-11(18)1-2-12(16)19/h1-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIXVXMKIWXBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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